Cas no 1806510-69-9 (Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate)

Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate
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- インチ: 1S/C14H15BrO6/c1-3-21-14(20)9-5-4-8(12(17)13(18)19)6-10(9)11(16)7(2)15/h4-7,12,17H,3H2,1-2H3,(H,18,19)
- InChIKey: BHJLMTWBPVPSPB-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(C=CC=1C(=O)OCC)C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 410
- トポロジー分子極性表面積: 101
- XLogP3: 1.9
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002848-1g |
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate |
1806510-69-9 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015002848-500mg |
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate |
1806510-69-9 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
Alichem | A015002848-250mg |
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate |
1806510-69-9 | 97% | 250mg |
480.00 USD | 2021-06-21 |
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate 関連文献
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1. Book reviews
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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9. Caper tea
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoateに関する追加情報
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate (CAS No. 1806510-69-9): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate (CAS No. 1806510-69-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and is characterized by the presence of a brominated propanoyl group and a carboxy(hydroxy)methyl substituent on the benzene ring. These functional groups contribute to its diverse chemical reactivity and biological activity, making it a valuable candidate for various research and development endeavors.
The structure of Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate is particularly noteworthy. The brominated propanoyl group can undergo nucleophilic substitution reactions, which can be harnessed for the synthesis of more complex molecules. The carboxy(hydroxy)methyl substituent, on the other hand, introduces hydrophilic properties to the molecule, enhancing its solubility and potentially its bioavailability. These structural attributes make Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate an attractive starting material for the development of novel drugs and pharmaceutical intermediates.
Recent research has highlighted the potential of Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate in various therapeutic areas. For instance, studies have shown that this compound exhibits significant anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The mechanism behind its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory effects, Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate has also been investigated for its antimicrobial properties. Preliminary studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics, especially in light of the growing concern over antibiotic resistance.
The pharmacokinetic profile of Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate is another area of active research. Studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Furthermore, Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate has been explored for its potential in drug delivery systems. The hydrophilic nature of the carboxy(hydroxy)methyl group allows it to be readily incorporated into various drug delivery vehicles, such as liposomes and nanoparticles. This can enhance the stability and targeted delivery of the compound, thereby improving its therapeutic efficacy while minimizing side effects.
In conclusion, Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate (CAS No. 1806510-69-9) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features, coupled with its diverse biological activities, make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate is poised to play a crucial role in advancing our understanding of complex biological processes and developing innovative therapeutic solutions.
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